molecular formula C13H19NO4S B1331197 3-(Hexylsulfamoyl)benzoic acid CAS No. 500292-07-9

3-(Hexylsulfamoyl)benzoic acid

Cat. No.: B1331197
CAS No.: 500292-07-9
M. Wt: 285.36 g/mol
InChI Key: PIFLLCPFYBARGN-UHFFFAOYSA-N
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Description

3-(Hexylsulfamoyl)benzoic acid is an organic compound with the molecular formula C13H19NO4S It is a derivative of benzoic acid, where a hexylsulfamoyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexylsulfamoyl)benzoic acid typically involves the reaction of benzoic acid with hexylamine and sulfur trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Benzoic acid is first converted to its sulfonyl chloride derivative using thionyl chloride.
  • The sulfonyl chloride derivative is then reacted with hexylamine to form the hexylsulfamoyl derivative.
  • Finally, the product is purified through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-(Hexylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The hexylsulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation of this compound can yield sulfonic acid derivatives.
  • Reduction can produce sulfide or thiol derivatives.
  • Substitution reactions can lead to various functionalized benzoic acid derivatives.

Scientific Research Applications

3-(Hexylsulfamoyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Hexylsulfamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hexylsulfamoyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-(Hexylsulfamoyl)benzoic acid
  • 3-(N-Hexylsulfamoyl)benzoic acid
  • 3-(Hexylsulfonyl)benzoic acid

Comparison: 3-(Hexylsulfamoyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring This structural feature can influence its reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

3-(hexylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S/c1-2-3-4-5-9-14-19(17,18)12-8-6-7-11(10-12)13(15)16/h6-8,10,14H,2-5,9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFLLCPFYBARGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292770
Record name 3-(hexylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500292-07-9
Record name 3-(hexylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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